molecular formula C14H25NO4 B1529209 (R)-2-((tert-Butoxycarbonyl)amino)-2-cycloheptylacetic acid CAS No. 1860033-48-2

(R)-2-((tert-Butoxycarbonyl)amino)-2-cycloheptylacetic acid

Cat. No. B1529209
CAS RN: 1860033-48-2
M. Wt: 271.35 g/mol
InChI Key: ADXRJYZTIHABDG-LLVKDONJSA-N
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Description

“®-2-((tert-Butoxycarbonyl)amino)-2-cycloheptylacetic acid” is a derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . It is also a derivative of cyclohexylacetic acid .


Synthesis Analysis

The synthesis of “®-2-((tert-Butoxycarbonyl)amino)-2-cycloheptylacetic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of “®-2-((tert-Butoxycarbonyl)amino)-2-cycloheptylacetic acid” is represented by the molecular formula C13H23NO4 .


Chemical Reactions Analysis

The chemical reactions involving “®-2-((tert-Butoxycarbonyl)amino)-2-cycloheptylacetic acid” are complex due to the multiple reactive groups present in the molecule. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis .

Scientific Research Applications

Peptidomimetic Synthesis

An efficient synthesis route for azabicyclo alkane amino acids, which are rigid dipeptide mimetics, was developed using tert-butoxycarbonyl-protected intermediates. These compounds are crucial for structure-activity studies in peptide-based drug discovery, highlighting their role in the development of peptidomimetics (Mandal et al., 2005).

Renin Inhibition

In the quest for potent renin inhibitors, a highly stereoselective synthesis involving a tert-butoxycarbonyl-protected carboxylic acid intermediate was reported. This synthesis contributed to the development of angiotensinogen analogues, which are significant in studying hypertension treatments (Thaisrivongs et al., 1987).

Hydroxyethylene Dipeptide Isostere Synthesis

A stereocontrolled synthesis approach was used to create hydroxyethylene dipeptide isosteres, specifically targeting the Phe-Phe sequence. These compounds, synthesized using tert-butoxycarbonyl protection strategies, are vital in probing the structure-activity relationships in peptide and protein science (Nadin et al., 2001).

Cyclopropane Analogues

The synthesis and HPLC resolution of enantiomerically pure cyclopropane analogues of phenylalanine demonstrated the utility of tert-butoxycarbonyl-protected precursors in generating optically pure compounds. These analogues are important for studying cyclopropane's role in biological systems and drug development (Jiménez et al., 2001).

Amino Group Protection in Synthesis

The protection of amino groups using tert-butyloxycarbonyl (BOC) groups is a critical step in the synthesis of complex molecules, such as those needed for the production of ceforanide, an antibiotic. This process highlights the broader application of tert-butoxycarbonyl protection in medicinal chemistry and drug synthesis (Wang Rong-geng, 2008).

Safety and Hazards

The safety data sheet for a similar compound, “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R)-2-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXRJYZTIHABDG-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149535
Record name Cycloheptaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-2-cycloheptylacetic acid

CAS RN

1860033-48-2
Record name Cycloheptaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860033-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[(tert-Butoxy)carbonyl]amino-2-cycloheptylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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